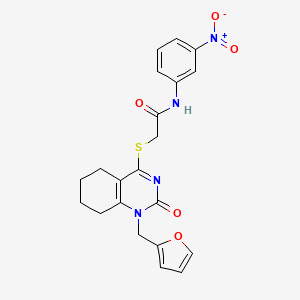

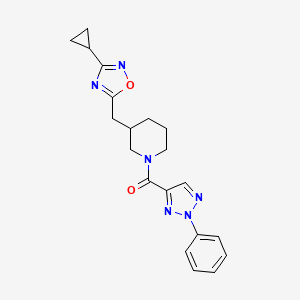

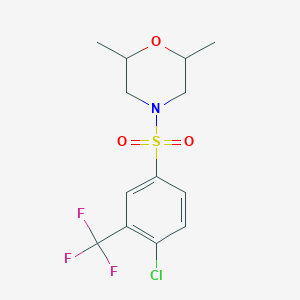

![molecular formula C8H7N3O B2410308 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone CAS No. 78109-26-9](/img/structure/B2410308.png)

1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone” is a chemical compound with a molecular weight of 161.16 . It is a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Recent advances have been made in synthetic methods to illustrate its reactivity and multifarious biological activity . A novel synthetic approach to imidazo[1,2-a]pyrazin–1,2,3-triazole derivatives has been developed based on the click chemistry approach .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O/c1-6(12)7-4-10-8-5-9-2-3-11(7)8/h2-5H,1H3 . This indicates that the compound has 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in various synthetic methods and has shown diverse reactivity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.16 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Chemical Synthesis and Reactivity

- Imidazo[1,2-a]pyrazine compounds are integral in diverse synthetic processes. A method for constructing the imidazo[1,2-a]pyrazinone core, pivotal in organic synthesis, uses iodine-mediated intramolecular heteroannulation. This approach facilitates the creation of densely functionalized imidazo[1,2-a]pyrazinone-3-carbaldehydes and (aminomethyl)imidazo[1,2-a]pyrazinones (Mishra et al., 2013).

Biological Applications

- Imidazo[1,2-a]pyrazines are versatile scaffolds in drug development, demonstrating a broad spectrum of biological activities. Their reactivity and multifarious biological applications, particularly in medicinal chemistry, are well-documented (Goel, Luxami, & Paul, 2015).

- Derivatives of imidazo[1,2-a]pyrazin-6-yl ethan-1-amine exhibit notable antibacterial properties, expanding their potential use in antimicrobial applications (Prasad, 2021).

Anticancer and Antitumor Potential

- Certain Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone have been synthesized and screened for their antibacterial activity, indicating potential use in developing new cancer treatments (Patel, Patel, Chaudhari, & Sen, 2011).

- Imidazo[1,2-a]pyrazine derivatives have shown antifungal activity against strains of Candida, pointing to their relevance in antifungal drug development (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).

- An imidazo[1,2-a]pyrazine core has been utilized in the discovery of a potent inhibitor of Aurora kinases, showcasing significant potential in cancer therapy (Yu et al., 2010).

Luminescence and Bioassay Applications

- Imidazo[1,2-a]pyrazin-3(7H)-one compounds exhibit luminescent properties, which are significant in bioluminescence and chemiluminescence studies. These properties enable their use in bioassays and other biological studies (Teranishi, 2007).

Mechanism of Action

Target of Action

Related compounds have been shown to interact with thePI3K-Akt-mTOR signaling pathway , a frequently activated signal transduction pathway in human malignancies. This pathway plays a crucial role in regulating cell growth, proliferation, and survival .

Mode of Action

It’s suggested that similar compounds may inhibit thePI3K-Akt-mTOR signaling pathway , thereby potentially suppressing tumor growth and proliferation .

Biochemical Pathways

Given its potential interaction with thePI3K-Akt-mTOR signaling pathway , it may influence various downstream effects related to cell growth, proliferation, and survival .

Pharmacokinetics

The pharmacokinetic properties of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone include:

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP1A2 inhibitor : Yes

- CYP2C19 inhibitor : No

- CYP2C9 inhibitor : No

- CYP2D6 inhibitor : No

- CYP3A4 inhibitor : No

- Log Kp (skin permeation) : -6.78 cm/s

- Lipophilicity Log Po/w (iLOGP) : 1.53

- Water Solubility : Very soluble

These properties suggest that the compound has a high bioavailability and can cross the blood-brain barrier .

Result of Action

Related compounds have shown significant in vitro and in vivo anti-tumoral activities , suggesting that this compound may have similar effects.

Future Directions

properties

IUPAC Name |

1-imidazo[1,2-a]pyrazin-3-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-4-10-8-5-9-2-3-11(7)8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDVLCJBSKMBHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2N1C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

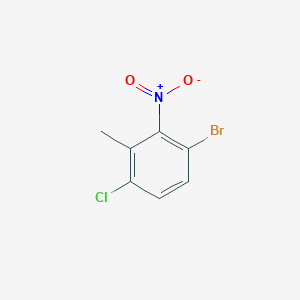

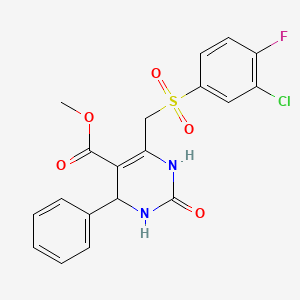

![1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B2410230.png)

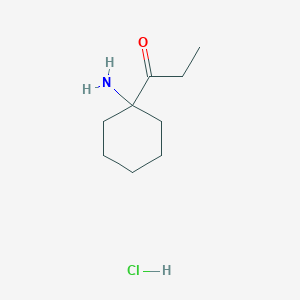

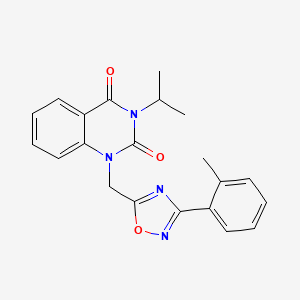

![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)

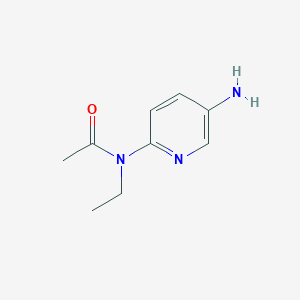

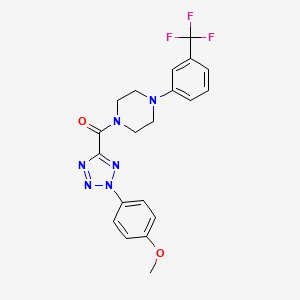

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)

![(1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2410247.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2410248.png)